3-ethoxy-N-phenylbenzamide
Overview
Description
3-ethoxy-N-phenylbenzamide, also known as ethylphenylcarbamate, is a chemical compound that has been widely used in scientific research. This compound is a white crystalline powder with a molecular weight of 221.26 g/mol and a melting point of 98-102°C. The chemical formula for this compound is C14H15NO2.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-phenylbenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic effects. It has also been shown to inhibit the activity of glutamate, which is involved in pain perception, leading to its analgesic effects.
Advantages and Limitations for Lab Experiments
3-ethoxy-N-phenylbenzamide has several advantages for use in lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. It has also been extensively studied, and its properties are well-known. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the use of 3-ethoxy-N-phenylbenzamide in scientific research. One area of interest is the development of new drugs based on its properties. Another area of interest is the study of its effects on other neurotransmitters and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
In conclusion, this compound is a chemical compound that has been extensively used in scientific research due to its various properties. It has been found to possess anticonvulsant, analgesic, and anxiolytic effects, and has been used as a reference compound in the development of new drugs. Its mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. While it has several advantages for use in lab experiments, it also has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for its use in scientific research, including the development of new drugs and the study of its effects on other neurotransmitters.
Scientific Research Applications
3-ethoxy-N-phenylbenzamide has been extensively used in scientific research due to its various properties. It has been found to possess anticonvulsant, analgesic, and anxiolytic effects. It has also been used as a reference compound in the development of new drugs.
properties
IUPAC Name |
3-ethoxy-N-phenylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-14-10-6-7-12(11-14)15(17)16-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTITNIMMRUDSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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